Lipophilicity (XLogP) Differentiation Versus Piperidine-Containing Analogs
The target compound exhibits a computed XLogP3-AA value of 0.8, markedly lower than the 1.35 observed for the closest commercially available analog, 1-(4-fluorobenzyl)-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazole-4-carboxamide (Hit2Lead ID 82083385), which incorporates a tertiary amine-linked piperidine spacer [1]. This difference of 0.55 log units implies roughly 3.5-fold lower octanol-water partitioning for the target compound, a parameter that directly influences passive membrane permeability and non-specific protein binding.
| Evidence Dimension | XLogP3-AA (computed lipophilicity) |
|---|---|
| Target Compound Data | 0.8 |
| Comparator Or Baseline | 1-(4-fluorobenzyl)-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazole-4-carboxamide (Hit2Lead ID 82083385): XLogP 1.35 |
| Quantified Difference | Δ = 0.55 log units (target compound more hydrophilic) |
| Conditions | Computed by XLogP3 3.0 within the PubChem suite |
Why This Matters
A lower XLogP directly impacts compound distribution in screening assays and pharmacokinetic models, making the target compound preferable when lower lipophilicity is desired to reduce phospholipidosis risk or non-specific binding.
- [1] PubChem Compound Summary for CID 53333434, 1-(4-fluorobenzyl)-N-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxamide, U.S. National Library of Medicine, https://pubchem.ncbi.nlm.nih.gov/compound/QEZIFVNMVVFBFA-UHFFFAOYSA-N (accessed 2026-04-29). View Source
